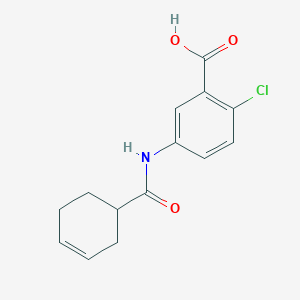![molecular formula C15H25NO2 B7559937 2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)
2-[1-Adamantylmethyl(methyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-Adamantylmethyl(methyl)amino]propanoic acid, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory.
Mecanismo De Acción
2-[1-Adamantylmethyl(methyl)amino]propanoic acid works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate can be toxic to neurons when present in excessive amounts, leading to cell death and neurodegeneration. 2-[1-Adamantylmethyl(methyl)amino]propanoic acid blocks the excessive activity of glutamate by binding to the NMDA receptor, which is responsible for the influx of calcium ions into the neuron. By blocking the excessive influx of calcium ions, 2-[1-Adamantylmethyl(methyl)amino]propanoic acid prevents the toxic effects of glutamate and protects the neuron from damage.
Biochemical and Physiological Effects:
2-[1-Adamantylmethyl(methyl)amino]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. In addition, 2-[1-Adamantylmethyl(methyl)amino]propanoic acid has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 2-[1-Adamantylmethyl(methyl)amino]propanoic acid has also been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1-Adamantylmethyl(methyl)amino]propanoic acid in lab experiments is its specificity for the NMDA receptor. Unlike other NMDA receptor antagonists, 2-[1-Adamantylmethyl(methyl)amino]propanoic acid does not completely block the receptor, but rather modulates its activity. This allows for more precise control of the experimental conditions. However, one limitation of using 2-[1-Adamantylmethyl(methyl)amino]propanoic acid is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve the desired level of receptor modulation in some experiments.
Direcciones Futuras
There are several future directions for research on 2-[1-Adamantylmethyl(methyl)amino]propanoic acid. One area of interest is the potential use of 2-[1-Adamantylmethyl(methyl)amino]propanoic acid in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the investigation of 2-[1-Adamantylmethyl(methyl)amino]propanoic acid's effects on other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, there is ongoing research on the development of more potent and selective NMDA receptor antagonists that may have greater therapeutic potential than 2-[1-Adamantylmethyl(methyl)amino]propanoic acid.
Métodos De Síntesis
2-[1-Adamantylmethyl(methyl)amino]propanoic acid can be synthesized by reacting 1-Adamantanecarboxaldehyde with methylamine and ethyl bromoacetate. The resulting product is then hydrolyzed with sodium hydroxide to yield 2-[1-Adamantylmethyl(methyl)amino]propanoic acid. This method of synthesis has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-[1-Adamantylmethyl(methyl)amino]propanoic acid has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease. In addition, 2-[1-Adamantylmethyl(methyl)amino]propanoic acid has been investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propiedades
IUPAC Name |
2-[1-adamantylmethyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-10(14(17)18)16(2)9-15-6-11-3-12(7-15)5-13(4-11)8-15/h10-13H,3-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWVUBGCWFOTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Adamantylmethyl(methyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol](/img/structure/B7559857.png)
![1-(1,3-benzothiazol-2-yl)-N-[[4-(dimethylcarbamoyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7559861.png)
![4-[[methyl-[(E)-2-methylpent-2-enoyl]amino]methyl]benzoic acid](/img/structure/B7559867.png)


![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)

![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)
![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)

![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)

